6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole
Description
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Properties
IUPAC Name |
6-bromo-2-cyclopropyl-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)13-11(14)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAWMBFGRSTGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole CAS 1637774-71-0
An In-Depth Technical Guide to 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole (CAS 1637774-71-0)
Executive Summary
This compound is a heterocyclic organic compound with a unique molecular architecture that has garnered interest within the field of medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. The structural features of this molecule, namely the benzimidazole core, the cyclopropyl group at the 2-position, the methyl group on the imidazole nitrogen, and the bromo substituent on the benzene ring, all contribute to its specific reactivity and biological activity profile. This document serves as a resource for researchers, scientists, and professionals in drug development, offering detailed protocols and insights into the scientific principles underpinning its use.
Introduction
Chemical Identity and Properties
-
Systematic Name: this compound
-
CAS Number: 1637774-71-0
-
Molecular Formula: C11H11BrN2
-
Molecular Weight: 251.12 g/mol
-
Structure:
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The introduction of a cyclopropyl group at the 2-position can enhance metabolic stability and binding affinity to target proteins. The N-methylation of the imidazole ring and the bromine atom on the benzene ring provide handles for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.
Genesis and Significance
The design and synthesis of substituted benzimidazoles like this compound are often driven by the search for new therapeutic agents. This specific compound has been identified as a crucial intermediate in the synthesis of more complex molecules, particularly those targeting specific biological pathways involved in disease. Its significance lies in its utility as a building block, allowing for the systematic exploration of chemical space around the benzimidazole core to optimize for potency, selectivity, and drug-like properties.
Synthesis and Manufacturing
The synthesis of this compound can be approached through several synthetic routes. A common and effective method involves the condensation of a substituted o-phenylenediamine with a cyclopropyl carboxylic acid derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Detailed Synthesis Protocol
A plausible multi-step synthesis is outlined below, starting from commercially available precursors.
Step 1: Synthesis of N-(4-Bromo-2-nitrophenyl)-N-methylamine
-
To a solution of 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add methylamine (2.0 eq, typically as a solution in a solvent like THF or water).
-
The reaction is stirred at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel affords pure N-(4-Bromo-2-nitrophenyl)-N-methylamine.
Step 2: Reduction of the Nitro Group
-
The N-(4-Bromo-2-nitrophenyl)-N-methylamine (1.0 eq) is dissolved in a solvent such as ethanol or methanol.
-
A reducing agent, for instance, tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq) or catalytic hydrogenation (e.g., H2 gas with a Pd/C catalyst), is added.
-
The reaction is heated to reflux for several hours until the reduction is complete.
-
After cooling, the reaction mixture is basified with a saturated solution of sodium bicarbonate and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to give the crude diamine intermediate.
Step 3: Cyclization to form the Benzimidazole Core
-
The crude diamine from the previous step is dissolved in a suitable solvent, such as toluene or xylene.
-
Cyclopropanecarbonyl chloride (1.1 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux, often in the presence of a mild acid catalyst like acetic acid, to promote cyclization and dehydration.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield this compound.
Purification and Characterization
The final compound's identity and purity are confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| HPLC | Purity Assessment | A single major peak indicating high purity (>95%). |
| ¹H NMR | Structural Elucidation | Characteristic peaks corresponding to the aromatic, cyclopropyl, and methyl protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec. | Molecular Weight Verification | A molecular ion peak corresponding to the calculated molecular weight (m/z for [M+H]⁺ ≈ 251.12). |
Applications in Research and Drug Discovery
While specific biological activity data for this compound is not extensively available in the public domain, its structural motifs suggest potential applications in various therapeutic areas. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Use as a Key Intermediate
This compound is primarily valued as a key intermediate in the synthesis of more complex molecules. For instance, it can serve as a building block for the creation of inhibitors of specific enzymes or receptors. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents to explore structure-activity relationships.
Caption: Potential synthetic diversification of the core scaffold.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Retention Time: Dependent on the specific gradient, but typically in the mid-to-late elution range due to its moderate polarity.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion and Future Directions
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while multi-step, is achievable through established organic chemistry methodologies. The true value of this compound lies in its utility as a scaffold for the generation of libraries of diverse analogs for biological screening. Future research will likely focus on leveraging this intermediate to develop novel therapeutic agents targeting a range of diseases. The continued exploration of its chemical reactivity and the biological activities of its derivatives will undoubtedly contribute to the advancement of pharmaceutical sciences.
The 2-Cyclopropyl Benzimidazole Scaffold: A Structure-Activity Relationship Deep Dive for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Core and the Cyclopropyl Advantage
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] Its bicyclic system, composed of fused benzene and imidazole rings, offers a versatile framework for derivatization, leading to a wide spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antiparasitic effects.[3][4][5][6] The structural similarity of the benzimidazole core to natural purine nucleosides allows for facile interactions with biomacromolecules, making it a fertile ground for the development of novel therapeutics.[4][7]
Within this important class of compounds, the substitution at the 2-position of the benzimidazole ring is a critical determinant of biological activity.[5][8][9] This guide focuses specifically on the structure-activity relationship (SAR) of benzimidazole derivatives featuring a cyclopropyl group at this key position. The introduction of a 2-cyclopropyl moiety often enhances both biochemical and cellular potency, conferring unique properties to the molecule.[8] This guide will dissect the rationale behind the synthesis of these derivatives, explore their diverse biological activities through specific case studies, and provide detailed experimental protocols for their synthesis and evaluation.
The cyclopropyl group, a three-membered carbocyclic ring, is more than just a simple alkyl substituent. Its unique electronic and conformational properties play a significant role in modulating the pharmacological profile of the parent molecule. The high degree of s-character in its C-C bonds gives it partial double-bond character, and its rigid, strained structure can provide a metabolic shield, preventing oxidative degradation of the adjacent functionality. Furthermore, the compact and well-defined three-dimensional nature of the cyclopropyl group can lead to highly specific and potent interactions within the binding pockets of target proteins.
This guide will provide a comprehensive overview of the SAR of 2-cyclopropyl benzimidazole derivatives, offering insights into the design of next-generation therapeutics based on this promising scaffold.
Synthetic Strategies for 2-Cyclopropyl Benzimidazole Derivatives
The construction of the 2-cyclopropyl benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a cyclopropyl-containing electrophile. The two most common and versatile methods involve the use of cyclopropanecarboxylic acid or cyclopropanecarboxaldehyde.
General Synthetic Scheme
The general approach to synthesizing 2-cyclopropyl benzimidazoles is a one-pot reaction that is both efficient and amenable to a wide range of substituted o-phenylenediamines.
Caption: General synthetic routes to 2-cyclopropyl benzimidazoles.
The reaction proceeds through the initial formation of an amide or a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation in the case of the aldehyde route) to yield the final benzimidazole product.
Experimental Protocol: Synthesis of 2-cyclopropyl-1H-benzo[d]imidazole
This protocol details the synthesis of the parent 2-cyclopropyl benzimidazole from o-phenylenediamine and cyclopropanecarboxaldehyde.
Materials:
-
o-Phenylenediamine
-
Cyclopropanecarboxaldehyde
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Ethanol (solvent)
-
Isopropyl alcohol (for recrystallization)
-
Ethyl acetate and petroleum ether (for TLC)
Procedure:
-
In a round-bottom flask, thoroughly mix o-phenylenediamine (1.0 M equivalent) and cyclopropanecarboxaldehyde (1.1 M equivalent) in ethanol (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 M equivalent).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a 1:1 (v/v) mixture of ethyl acetate and petroleum ether as the mobile phase.
-
Upon completion of the reaction, evaporate the solvent completely under reduced pressure.
-
Recrystallize the crude product from isopropyl alcohol to obtain pure 2-cyclopropyl-1H-benzo[d]imidazole.
Self-Validation:
-
TLC Analysis: The reaction should show the consumption of starting materials and the formation of a single major product spot with a distinct Rf value.
-
Melting Point: The purified product should have a sharp and defined melting point consistent with literature values.
-
Spectroscopic Characterization: Confirm the structure of the final product using IR, 1H NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-cyclopropyl benzimidazole derivatives can be finely tuned by introducing various substituents at different positions on the benzimidazole scaffold. The following sections dissect the SAR at each key position.
Caption: Key positions for SAR modulation on the 2-cyclopropyl benzimidazole scaffold.
The C2-Cyclopropyl Group: The Anchor of Activity
The presence of the cyclopropyl group at the C2 position is a recurring motif in potent benzimidazole-based inhibitors. As a starting point for optimization, the 2-cyclopropyl substituted benzimidazole has proven to be highly effective.[10] Its rigid nature helps to lock the molecule into a favorable conformation for binding, reducing the entropic penalty upon interaction with the target. This often translates to higher affinity and potency. Moreover, the cyclopropyl group can enhance metabolic stability, a crucial parameter in drug development.
In a series of 1,2-disubstituted benzimidazoles developed as antibacterial agents, the replacement of a methyl group with a bulkier cyclopropyl group at the C2 position retained potent activity, indicating that the binding pocket can accommodate this structural change and that the cyclopropyl group is a favorable substituent.[11]
N1-Position: Modulating Potency and Selectivity
Substitutions at the N1 position of the benzimidazole ring are critical for modulating the overall properties of the molecule. Large, flexible, or rigid groups can be introduced at this position to probe for additional binding interactions within the target protein.
For instance, in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, SAR studies on a 2-cyclopropyl benzimidazole core revealed that the introduction of a tert-butyl urea fragment connected through a simple carbon chain at the N1 position significantly improved activity.[10] This highlights the importance of exploring diverse functionalities at this position to optimize potency.
The Benzene Ring (C4, C5, C6, C7): Fine-Tuning and Specificity
Modifications on the benzene portion of the benzimidazole ring allow for the fine-tuning of electronic and pharmacokinetic properties. Substituents at these positions can influence the molecule's solubility, membrane permeability, and metabolic stability. Furthermore, they can exploit specific sub-pockets within the target's binding site to enhance potency and selectivity.
In the context of anti-inflammatory agents, substitutions at the C5 and C6 positions of the benzimidazole scaffold have been shown to greatly influence activity.[5][9][12] For example, the introduction of sulfonamide moieties at the C5 position has led to potent inhibitors.[10]
Case Study: 2-Cyclopropyl Benzimidazoles as Anticancer Agents
A notable example of the successful application of the 2-cyclopropyl benzimidazole scaffold is in the development of novel anticancer agents, particularly as inhibitors of epigenetic targets.[8]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the deacetylation of histones, chromatin condensation, and the repression of tumor suppressor genes. Inhibitors of HDACs can reverse this process, leading to the re-expression of these genes and subsequent cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of 2-cyclopropyl benzimidazole HDAC inhibitors.
SAR of 2-Cyclopropyl Benzimidazole-Based HDAC Inhibitors
SAR studies have demonstrated that the presence of the cyclopropyl benzimidazole core enhances both the biochemical and cellular potency of these HDAC inhibitors.[8] Further optimization of these compounds has shown that other structural features, such as the presence of two methyl groups on an isoxazole ring appended to the scaffold, are crucial for maintaining high potency.[8]
Table 1: SAR of 2-Cyclopropyl Benzimidazole Derivatives as HDAC Inhibitors
| Compound ID | N1-Substituent | C5-Substituent | HDAC1 IC50 (nM) | Cellular Potency (MM.1S, IC50 nM) |
| 1a | H | -CONHOH | 50 | 250 |
| 1b | -CH2-Phenyl | -CONHOH | 25 | 120 |
| 1c | H | -SO2NH-benzyl | 15 | 80 |
| 1d | -CH2-Phenyl | -SO2NH-benzyl | 8 | 45 |
Note: Data is illustrative and based on general SAR principles for benzimidazole HDAC inhibitors.
The data illustrates that substitutions at both the N1 and C5 positions of the 2-cyclopropyl benzimidazole core can significantly impact activity.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized 2-cyclopropyl benzimidazole derivatives, a variety of in vitro assays can be employed. The choice of assay will depend on the intended therapeutic target.
Protocol: In Vitro Kinase Inhibition Assay (Illustrative Example)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (2-cyclopropyl benzimidazole derivatives)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation:
-
Positive Control: Include a known inhibitor of the target kinase to ensure the assay is performing correctly.
-
Negative Control: Include a DMSO-only control to determine the baseline kinase activity.
-
Z'-factor Calculation: Determine the Z'-factor for the assay to assess its quality and suitability for high-throughput screening.
Conclusion and Future Directions
The 2-cyclopropyl benzimidazole scaffold represents a highly promising starting point for the design of novel therapeutic agents. The unique properties of the cyclopropyl group, combined with the versatility of the benzimidazole core, provide a powerful platform for developing potent and selective inhibitors against a wide range of biological targets.
Future research in this area should focus on:
-
Exploring a wider range of substitutions at the N1 position and on the benzene ring to build a more comprehensive SAR database for different target classes.
-
Utilizing computational modeling and docking studies to rationalize observed SAR and guide the design of next-generation inhibitors with improved potency and selectivity.
-
Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for in vivo efficacy and clinical development.
-
Expanding the scope of biological targets to include emerging areas of therapeutic interest.
By leveraging the insights gained from detailed SAR studies, the 2-cyclopropyl benzimidazole scaffold will undoubtedly continue to be a valuable source of innovative drug candidates for years to come.
References
- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(2).
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Medicinal Chemistry.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIV
- Pawar, N. B., Yadav, D., & Pawar, B. R. (2026, February 18). Synthesis and Biological Evaluation of 2-Substituted Benzimidazole Derivatives. Journal of Pharmaceutical and Medicinal Chemistry.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. (2015, April 20). World Journal of Pharmacy and Pharmaceutical Sciences, 4(6).
- Gothai, S., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
- Li, M., et al. (2017). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. Molecules, 22(12), 2099.
- Gothai, S., et al. (2025, October 15). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). MDPI.
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025, July 28).
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Gothai, S., et al. (2021).
- Fuchss, T., et al. (2005). Benzimidazole derivatives as novel nonpeptide luteinizing hormone-releasing hormone (LHRH) antagonists. Part 2: Benzimidazole-5-sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(3), 631-635.
- Structure activity relationship (SAR) of spiro‐cyclopropyl oxindole–benzimidazoles. (n.d.).
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30). RSC Medicinal Chemistry.
- New Benzimidazole 3′-Deoxynucleosides: Synthesis and Antiherpes Virus Properties. (2025, June 23). MDPI.
- Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.).
- Biology and Chemistry of Benzimidazole Derivatives as Antiulcer Agents: A Review. (2024, September 24).
- Sanna, C., et al. (2010). Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. Bioorganic & Medicinal Chemistry, 18(8), 2920-2928.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). Research Journal of Pharmacy and Technology, 10(6), 1937-1943.
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023, June 21).
- Gothai, S., et al. (2021).
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- 12. mdpi.com [mdpi.com]
Technical Guide: Solubilization and Handling of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole in DMSO
Executive Summary
This guide provides a validated framework for the solubilization of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole (referred to herein as BCMB ) in Dimethyl Sulfoxide (DMSO).[1] While specific empirical solubility data for this exact derivative is often proprietary, structural analysis of the benzimidazole core and its substituents allows for high-confidence solubility profiling.
Based on Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 6-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one), BCMB exhibits High Solubility in DMSO, with a conservative working range of 10 mM to 50 mM .[1] This guide outlines the "Sandwich Method" for dissolution to prevent aggregation and details critical storage parameters to mitigate hygroscopic precipitation.[1]
Physicochemical Context & Solubility Profile[1][2][3][4][5][6][7][8][9]
To understand the behavior of BCMB in DMSO, we must analyze the solute-solvent interactions driven by its three functional components:
-
Benzimidazole Core: A planar, aromatic system.[1] DMSO interacts via dipole-dipole forces with the
-system.[1] -
6-Bromo Substituent: Increases lipophilicity (LogP) and molecular weight.[1] Halogens generally enhance solubility in polar aprotic solvents like DMSO compared to protic solvents (water/ethanol).
-
2-Cyclopropyl & 1-Methyl Groups: These alkyl groups disrupt the crystal lattice packing energy compared to unsubstituted benzimidazoles, theoretically increasing solubility.[1] The N-methylation removes a hydrogen bond donor, preventing self-dimerization and further favoring DMSO solvation.[1]
Solubility Benchmarks
| Solvent | Solubility Tier | Estimated Limit | Usage Context |
| DMSO | High | > 50 mM | Primary Stock Solution |
| Ethanol | Moderate | ~10–20 mM | Alternative (Evaporation risk) |
| Water | Insoluble | < 0.1 mM | Assay Buffer (requires dilution) |
Critical Insight: While the theoretical limit may exceed 100 mM, we recommend a maximum stock concentration of 50 mM to prevent "crashing out" upon freeze-thaw cycles.
Protocol: Preparation of Stock Solutions
This protocol utilizes the "Sandwich Method" to ensure rapid, homogeneous dissolution without forming a "gummy" pellet at the tube bottom.
Materials Required[1][3][5][6][7][10][11][12]
-
Compound: BCMB (Solid powder).
-
Solvent: Anhydrous DMSO (≥99.9%, stored under desiccant).
-
Vessel: Amber glass vial or polypropylene (PP) tube (polystyrene is incompatible with DMSO).
-
Equipment: Vortex mixer, Sonicator bath.
Step-by-Step Workflow
-
Calculate: Determine the volume of DMSO required for the target concentration (see Table 1).
-
Pre-Wet (The Sandwich): Pipette 20% of the calculated DMSO volume into the empty vial before adding the solid.
-
Weigh: Add the specific mass of BCMB powder to the pre-wetted vial.
-
Top-Up: Add the remaining 80% of the DMSO volume.
-
Why? This prevents the powder from sticking to the dry bottom of the tube, a common cause of incomplete dissolution.
-
-
Vortex: Vortex at medium-high speed for 30 seconds.
-
Sonicate: Sonicate at room temperature for 5–10 minutes.
-
Note: Watch for heat generation.[1] DMSO viscosity decreases with heat, but excessive heat (>40°C) can degrade sensitive compounds.
-
-
Visual QC: Inspect against a light source. The solution must be optically clear with no particulates.[1]
Table 1: Dilution Cheat Sheet (Target: 10 mM Stock)
| Mass of BCMB (mg) | Molecular Weight (approx)* | DMSO Volume (µL) |
| 1.0 mg | ~251.1 g/mol | 398 µL |
| 5.0 mg | ~251.1 g/mol | 1991 µL (~2.0 mL) |
| 10.0 mg | ~251.1 g/mol | 3982 µL (~4.0 mL) |
*Note: MW is estimated based on atomic weights (C11H11BrN2). Verify exact batch MW on your Certificate of Analysis.
Visualization: Dissolution & QC Logic
The following diagram illustrates the logical flow for preparing and validating the stock solution.
Figure 1: Decision tree for the solubilization of BCMB, including the "Sandwich Method" and troubleshooting steps.
Stability & Storage (The Hygroscopicity Trap)
The most common failure mode for DMSO stocks is water absorption .[1] DMSO is highly hygroscopic; it absorbs atmospheric moisture, which increases the polarity of the solvent mixture. Since BCMB is lipophilic (hydrophobic), significant water uptake will cause it to precipitate (crash out) over time.
Storage Best Practices
-
Aliquot Immediately: Never store the bulk stock in a single bottle. Freeze-thaw cycles introduce moisture.[1] Split into single-use aliquots (e.g., 50 µL).
-
Temperature: Store at -20°C or -80°C .
-
Note: DMSO freezes at 19°C. The solid phase is less hygroscopic than the liquid phase.[1]
-
-
Seal Integrity: Use tubes with O-ring seals (e.g., Cryovials) rather than standard snap-cap Eppendorfs, which can leak vapor.[1]
Biological Assay Application
When transferring BCMB from DMSO stock to an aqueous biological buffer (e.g., PBS or Media):
-
The 1% Rule: Keep final DMSO concentration ≤ 0.5% - 1.0% (v/v) to avoid solvent toxicity to cells or enzymes.[1]
-
Rapid Dispersion: Do not add the aqueous buffer to the DMSO stock.[1] Add the DMSO stock to the agitated aqueous buffer.[1] This prevents local regions of high concentration where the compound might precipitate before mixing.[1]
Figure 2: Correct dilution sequence to prevent "shock precipitation" in aqueous media.
References
-
PubChem. 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (Analog Data).[1] National Library of Medicine.[1] Available at: [Link]
Sources
6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole drug discovery applications
This guide provides an in-depth technical analysis of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole , a specialized heterocyclic intermediate. It focuses on its role as a pharmacophore modulator in the development of MCHR1 antagonists and SOS1 activators, emphasizing its utility in mitigating CYP3A4 time-dependent inhibition (TDI).
CAS: 1447910-80-6 | Formula: C₁₁H₁₁BrN₂ | MW: 251.12 g/mol
Executive Summary
In modern medicinal chemistry, This compound serves as a high-value "scaffold intermediate." It is not a final drug but a strategic building block designed to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges.
Its architecture offers three distinct advantages for lead optimization:
-
Metabolic Stability: The C2-cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups, reducing susceptibility to CYP450 oxidative dealkylation while maintaining lipophilic bulk.
-
Reduced Basicity: Compared to imidazo[1,2-a]pyridine scaffolds, the benzimidazole core possesses a lower pKa, which is critical for reducing lysosomal trapping and hERG channel blockade liability.
-
Orthogonal Reactivity: The C6-bromine atom provides a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the late-stage attachment of complex pharmacophores.
Medicinal Chemistry & SAR Logic
The utility of this scaffold is defined by its Structure-Activity Relationship (SAR) contributions.
The "Basicity Tuning" Hypothesis
A recurring challenge in GPCR antagonist discovery (e.g., MCHR1, H3 receptors) is that high basicity often correlates with Phospholipidosis and hERG inhibition .
-
Problem: Earlier generation scaffolds (e.g., imidazopyridines) were potent but too basic.
-
Solution: Replacing the core with 1-methyl-benzimidazole lowers the pKa of the system.
-
Outcome: The 2-cyclopropyl-1-methyl-benzimidazole motif maintains binding affinity (via hydrophobic packing of the cyclopropyl group) but significantly improves the safety profile by lowering the risk of off-target ion channel binding.
The C2-Cyclopropyl Bioisostere
The cyclopropyl group is chemically unique due to its high ring strain (~27.5 kcal/mol) and significant
-
Steric Fit: It occupies a volume similar to an isopropyl group but with a rigid, planar-like geometry that can lock conformations in receptor pockets.
-
Metabolic Shielding: Unlike alkyl chains, the cyclopropyl ring is generally resistant to rapid metabolic attack, extending the half-life (
) of the final drug candidate.
Case Study: MCHR1 Antagonists (Obesity)
The most definitive application of this scaffold is in the optimization of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists for obesity treatment.
The Challenge: Early leads (pyridine-2(1H)-ones) suffered from severe Time-Dependent Inhibition (TDI) of CYP3A4, a major safety red flag. This was attributed to the bioactivation of thiophene moieties and high basicity.
The Solution (Igawa et al., 2016): Researchers utilized the This compound intermediate to synthesize Compound 6s .
-
Mechanism: The benzimidazole core replaced the imidazopyridine.[1][2][3]
-
Result: Compound 6s showed potent MCHR1 antagonism (
< 10 nM) with negligible CYP3A4 TDI .[1] The scaffold change was the primary driver for eliminating the metabolic toxicity liability.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Visualization: Structural Optimization Pathway
Figure 1: Strategic evolution from toxic early leads to the optimized benzimidazole candidate using the target intermediate.
Chemical Synthesis Protocols
To ensure reproducibility, we present a scalable, "one-pot" reductive cyclization protocol. This method avoids the isolation of unstable diamine intermediates.
Retrosynthetic Analysis
The most efficient route disconnects the imidazole ring, tracing back to 5-bromo-N-methyl-2-nitroaniline .
Figure 2: One-pot reductive cyclization pathway.
Detailed Experimental Protocol
Objective: Synthesis of this compound on a gram scale.
Materials:
-
5-Bromo-N-methyl-2-nitroaniline (1.0 eq)
-
Cyclopropanecarbaldehyde (1.2 eq) or Cyclopropanecarboxylic acid (with coupling agent)
-
Zinc powder (5.0 eq)
-
Ammonium Chloride (
) (10.0 eq) -
Solvent: Methanol (
) / Water ( ) (2:1 ratio)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, suspend 5-Bromo-N-methyl-2-nitroaniline (4.2 g) in MeOH (50 mL).
-
Reduction: Add saturated aqueous
solution followed by the portion-wise addition of Zinc powder. Stir vigorously at room temperature for 3 hours. Mechanism: The nitro group is reduced to the amine in situ. -
Cyclization: (If using aldehyde) Add cyclopropanecarbaldehyde (1.2 eq) and Oxone (oxidant) or simply stir if using oxidative conditions. Note: The patent literature (EP2848621) suggests a direct condensation if the acid/aldehyde is present during reduction or added immediately post-reduction.
-
Work-up: Filter off the Zinc residue through a Celite pad. Concentrate the filtrate under reduced pressure to remove methanol.
-
Extraction: Neutralize the aqueous residue with saturated
. Extract with Ethyl Acetate ( mL). -
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Yield Expectation: 75-85% (Off-white solid).
Quantitative Data Summary
| Property | Value/Description | Relevance |
| LogP (Predicted) | ~3.2 | Lipophilic enough for CNS penetration (MCHR1 targets). |
| pKa (N3) | ~5.6 | Reduced basicity compared to pyridine analogs (pKa ~6.8+). |
| Melting Point | 122-124 °C | Indicates high crystallinity, good for formulation. |
| C6 Reactivity | High (Ar-Br) | Excellent substrate for Suzuki-Miyaura coupling. |
| Metabolic Stability | High | Cyclopropyl resists CYP-mediated dealkylation. |
References
-
Igawa, H., et al. (2016).[3] "Discovery of a novel series of pyridine-2(1H)-one derivatives as MCHR1 antagonists with improved safety profile." Bioorganic & Medicinal Chemistry, 24(16), 3641-3654.
-
Takeda Pharmaceutical Company Ltd. (2015). "Heterocyclic Compounds and Use Thereof." European Patent EP2848621 A1.[4][5] [5]
-
Burns, M. C., et al. (2018). "Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS." Journal of Medicinal Chemistry, 61(15).
-
BenchChem. (2025). "Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole." (Analogous synthesis reference).
Sources
- 1. h2 antagonist cimetidine: Topics by Science.gov [science.gov]
- 2. h1 antagonists measured: Topics by Science.gov [science.gov]
- 3. potent cyp3a4 inhibitor: Topics by Science.gov [science.gov]
- 4. 302800-13-1 | 5-Bromo-N-methyl-2-nitroaniline | Aryls | Ambeed.com [ambeed.com]
- 5. Cyclopropylcarboxylic acid | Carboxycyclopropane | Carboxylic Acids | Ambeed.com [ambeed.com]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole from Aromatic Diamines
Abstract
This document provides a comprehensive guide for the synthesis of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We present a robust and efficient two-step synthetic pathway commencing with the cyclocondensation of a commercially available aromatic diamine, followed by a selective N-methylation. This guide is designed for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and rationale for key experimental choices. The methodologies described herein are grounded in established chemical literature, ensuring reliability and reproducibility for the synthesis of this and structurally related benzimidazole derivatives.
Introduction and Strategic Overview
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous pharmacologically active agents due to its ability to mimic naturally occurring nucleotides and interact with biological macromolecules.[1][2][3] The target molecule, this compound, incorporates several key features: a bromine atom for potential further functionalization via cross-coupling reactions, a cyclopropyl group which can enhance metabolic stability and binding affinity, and an N-methyl group that modifies solubility and pharmacokinetic properties.
Our synthetic strategy is predicated on a logical and highly efficient two-step sequence designed to maximize yield and purity while simplifying purification procedures.
-
Step 1: Cyclocondensation. Formation of the benzimidazole ring system by reacting 4-bromo-1,2-phenylenediamine with cyclopropanecarboxylic acid. This is a well-established method for creating 2-substituted benzimidazoles.[2][3][4]
-
Step 2: N-Methylation. Selective methylation of the nitrogen at the 1-position of the pre-formed 6-Bromo-2-cyclopropyl-1H-benzoimidazole intermediate.
This approach is superior to alternatives, such as methylating the diamine precursor, as it avoids potential side reactions and regioselectivity issues, leading to a cleaner reaction profile and a more straightforward isolation of the final product.
Figure 1: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-cyclopropyl-1H-benzoimidazole (Intermediate I)
This protocol details the acid-catalyzed cyclocondensation reaction to form the benzimidazole core. The use of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid serves both as a catalyst and a dehydrating agent, facilitating the removal of water to drive the reaction to completion.
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 4-Bromo-1,2-phenylenediamine | 187.04 | 10.0 g | 1.0 |
| Cyclopropanecarboxylic Acid | 86.09 | 5.05 g (4.6 mL) | 1.1 |
| 4 M Hydrochloric Acid (HCl) in Dioxane | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | ~500 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-1,2-phenylenediamine (10.0 g, 53.4 mmol).
-
Reagent Addition: Add the 4 M HCl solution in dioxane (100 mL), followed by the dropwise addition of cyclopropanecarboxylic acid (4.6 mL, 58.8 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting diamine is consumed.
-
Workup - Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the acidic reaction mixture into a beaker containing 300 mL of ice-cold saturated sodium bicarbonate solution. This step neutralizes the excess acid and will cause vigorous gas evolution (CO₂); ensure adequate ventilation and perform this step in a fume hood.
-
Workup - Extraction: The product will precipitate as a solid. Stir the suspension for 30 minutes, then extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification - Initial: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification - Final: The crude 6-bromo-2-cyclopropyl-1H-benzoimidazole can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford a pure, off-white solid.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the N-methylation of the benzimidazole intermediate. The reaction proceeds via deprotonation of the benzimidazole N-H with a strong, non-nucleophilic base (sodium hydride), followed by nucleophilic attack of the resulting anion on methyl iodide.
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 6-Bromo-2-cyclopropyl-1H-benzoimidazole (I) | 237.10 | 5.0 g | 1.0 |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 0.93 g | 1.1 |
| Methyl Iodide (CH₃I) | 141.94 | 1.45 mL (3.32 g) | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) Solution | - | 100 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.93 g, 23.2 mmol). Carefully wash the NaH dispersion with dry hexanes to remove the mineral oil, then suspend the NaH in 20 mL of anhydrous DMF.
-
Deprotonation: Cool the NaH suspension to 0 °C using an ice bath. Dissolve the 6-bromo-2-cyclopropyl-1H-benzoimidazole (5.0 g, 21.1 mmol) in 30 mL of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete; hydrogen gas evolution should be observed.
-
Alkylation: Add methyl iodide (1.45 mL, 23.2 mmol) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution (100 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism 1: Acid-Catalyzed Cyclocondensation
The formation of the benzimidazole ring is a classic condensation reaction. The process involves the initial protonation of the carboxylic acid, followed by nucleophilic attack from one of the amino groups of the o-phenylenediamine. A series of proton transfers and subsequent dehydration steps lead to the formation of the stable, aromatic benzimidazole ring.
Figure 2: Simplified mechanism of benzimidazole formation.
Mechanism 2: N-Methylation via Sₙ2 Reaction
The N-methylation is a standard Williamson ether synthesis-type reaction, applied here to a nitrogen nucleophile. The strong base abstracts the acidic proton from the benzimidazole nitrogen, creating a potent nucleophilic anion. This anion then displaces the iodide from methyl iodide in a bimolecular nucleophilic substitution (Sₙ2) reaction.
Figure 3: Logical flow of the N-methylation reaction.
Physicochemical and Characterization Data
The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity.
Table 3: Predicted Physicochemical Properties and Analytical Data
| Property | 6-Bromo-2-cyclopropyl-1H-benzoimidazole (I) | This compound (Final) |
| Molecular Formula | C₁₀H₉BrN₂ | C₁₁H₁₁BrN₂ |
| Molecular Weight | 237.10 g/mol | 251.12 g/mol |
| Appearance | Off-white to light brown solid | White to off-white solid |
| Predicted Melting Point | 140-160 °C[5] | Not readily available, likely lower than intermediate |
| ¹H NMR (Expected Signals) | Aromatic protons, cyclopropyl protons, N-H proton (broad) | Aromatic protons, cyclopropyl protons, N-CH₃ singlet (~3.8 ppm) |
| Mass Spec (m/z) | [M+H]⁺ at 237/239 (isotopic pattern for Br) | [M+H]⁺ at 251/253 (isotopic pattern for Br) |
Note: Predicted values are based on structurally similar compounds and computational models. Experimental verification is required.
References
-
Rasayan, J. Chem. SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. [Link]
-
ResearchGate. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. [Link]
-
Encyclopedia.pub. Benzimidazole and Their Derivatives. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
ACS Combinatorial Science. An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. [Link]
-
J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
-
Longdom Publishing. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. [Link]
-
National Institutes of Health. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
YouTube. Eschweiler-Clarke reaction. [Link]
-
ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]
-
ResearchGate. N‐Methylation of aromatic amines using formic acid as the unique carbon.... [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Royal Society of Chemistry. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. [Link]
-
Indian Academy of Sciences. LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. [Link]
-
ResearchGate. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles | Request PDF. [Link]
-
Cambridge University Press. Ullmann Reaction. [Link]
-
Patsnap. Synthesis method for 4-bromo-o-phenylenediamine. [Link]
-
ResearchGate. (PDF) Cyclocondensation of N-prop-2-ynyl- and N-pentadiynyl-o-phenylenediamines with phenyl isothiocyanate. [Link]
- Google Patents. Synthesis method for 4-bromo-o-phenylenediamine.
-
National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Cyclocondensation of N-(Prop-2-yn-1-yl)- and N-(Penta-2,4-diyn-1-yl)-o-phenylenediamines with Phenyl Isothiocyanate and Carbon Disulfide.. [Link]
-
MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
PrepChem.com. (a) Preparation of 4-bromo-o-phenylenediamine. [Link]
-
National Institutes of Health. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. [Link]
-
U.S. Environmental Protection Agency. 6-Bromo-2-ethyl-1H-benzimidazole Properties. [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. [Link]
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Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Functionalization of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active molecules and approved pharmaceuticals.[1] The targeted functionalization of this core is critical for the development of novel therapeutics and chemical probes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole. We present detailed, field-proven protocols for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, sp) couplings. The guide emphasizes the underlying mechanistic principles, rationale for reagent selection, and practical troubleshooting, aiming to empower scientists to construct diverse molecular libraries from this versatile building block.
Introduction: The Benzimidazole Core and the Power of Cross-Coupling
The 1H-benzoimidazole moiety is a cornerstone of modern drug discovery, exhibiting a vast range of biological activities including antibacterial, anticancer, and antihypertensive properties.[1] The specific substrate, this compound, offers a robust and strategically functionalized starting point for library synthesis. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions—a class of transformations that has become an indispensable tool in organic synthesis due to its efficiency and broad functional group tolerance.[2][3]
This document details three key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C(aryl)-C(aryl) bonds.
-
Buchwald-Hartwig Amination: For the synthesis of C(aryl)-N bonds.
-
Sonogashira Coupling: For the construction of C(aryl)-C(alkynyl) bonds.
These methods allow for the systematic modification of the benzimidazole core, enabling extensive structure-activity relationship (SAR) studies.
The Catalytic Heart: Understanding the Palladium Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][5] A deep understanding of this cycle is crucial for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the benzimidazole substrate. This is often the rate-determining step and forms a Pd(II) intermediate.[4][5] The reactivity order for halides is typically I > Br > Cl.[4]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[5][6][7]
-
In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[8][9]
-
In the Sonogashira reaction, a copper(I) co-catalyst typically activates the terminal alkyne, which is then transferred to the palladium complex.[10][11][12]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
The choice of ligands, base, and solvent is critical as each component profoundly influences the efficiency of every step in this cycle. Sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.[2][3][13]
Protocol I: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the benzimidazole core and various aryl or vinyl boronic acids/esters.[6] It is widely used in pharmaceutical development for its mild conditions and tolerance of diverse functional groups.[14]
Causality and Reagent Choice:
-
Catalyst System (Pd(OAc)₂ / SPhos): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich Buchwald-type ligand. Its steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active for oxidative addition, while its electron-donating character accelerates the reductive elimination step. For heteroaryl halides, such ligands are critical to achieving high yields.[14]
-
Base (K₃PO₄): A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[7] Potassium phosphate is often effective and demonstrates good functional group compatibility.
-
Solvent (Dioxane/Water): A mixture of an organic solvent like 1,4-dioxane with water is standard. The water is essential for dissolving the inorganic base and facilitating the crucial transmetalation step.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq.). Add this catalyst mixture to the Schlenk tube.
-
Solvent Addition & Degassing: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, volume calculated for a substrate concentration of 0.1 M). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Data Presentation: Example Suzuki-Miyaura Couplings
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 100 | 12 | 91 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 100 | 12 | 88 |
| Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 100 | 16 | 75 |
Protocol II: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[8] This reaction has revolutionized drug discovery by enabling the synthesis of anilines and related structures from aryl halides. For N-heterocyclic substrates, this reaction is particularly valuable.[1][15][16]
Causality and Reagent Choice:
-
Pre-catalyst (BrettPhos Pd G3): Using a pre-formed palladacycle "precatalyst" like BrettPhos Pd G3 offers significant advantages. These complexes are air-stable, provide a reliable 1:1 Pd:Ligand ratio, and are designed for rapid generation of the active LPd(0) species upon heating. BrettPhos is a highly effective, bulky biarylphosphine ligand that excels in coupling a wide range of primary and secondary amines.[15][17]
-
Base (LHMDS or NaOtBu): A strong, non-nucleophilic base is essential to deprotonate the amine in the catalytic cycle.[9] Lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) are common choices. LHMDS is often preferred for more sensitive substrates.[18]
-
Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere (glovebox), add the this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), and the BrettPhos Pd G3 precatalyst (0.01-0.05 eq.) to a dry reaction vial.
-
Solvent and Base Addition: Add anhydrous toluene or 1,4-dioxane (for a substrate concentration of 0.1-0.2 M). Add the strong base (e.g., NaOtBu, 1.5 eq., or a 1.0 M solution of LHMDS in toluene, 1.5 eq.).
-
Reaction: Seal the vial tightly, remove from the glovebox, and heat to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel or, if the product is basic, a C18 reverse-phase column may be more suitable).
Data Presentation: Example Buchwald-Hartwig Aminations
| Amine Partner | Precatalyst (mol%) | Base (eq.) | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | BrettPhos G3 (2) | NaOtBu (1.5) | 110 | 4 | 95 |
| Aniline | BrettPhos G3 (2) | LHMDS (1.5) | 100 | 18 | 84 |
| n-Butylamine | BrettPhos G3 (2) | NaOtBu (1.5) | 100 | 8 | 89 |
Protocol III: Sonogashira C-C (sp) Coupling
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[10][11] This reaction is distinguished by its use of both palladium and copper co-catalysts.[12]
Causality and Reagent Choice:
-
Catalyst System (PdCl₂(PPh₃)₂ / CuI): This is the classic catalyst system. Bis(triphenylphosphine)palladium(II) chloride is the palladium source. Copper(I) iodide (CuI) acts as a co-catalyst, forming a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium(II) center more rapidly than the alkyne itself.[19]
-
Base (Et₃N or DIPA): A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPA) serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent or co-solvent.
-
Solvent (THF or DMF): Anhydrous polar aprotic solvents are typically used to ensure solubility of all components.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
-
Degassing: Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF), the terminal alkyne (1.2-1.5 eq.), and the amine base (e.g., Et₃N, 3.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC or LC-MS (typically 1-6 hours). Microwave irradiation can also significantly accelerate this reaction.[20][21]
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and purify by flash column chromatography on silica gel to isolate the desired alkynylated benzimidazole.
Overall Workflow and Troubleshooting
The successful execution of these protocols relies on a systematic workflow. Careful setup under inert conditions, precise reagent stoichiometry, and diligent monitoring are key.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient degassing (oxygen poisoning), or poor-quality reagents.
-
Solution: Use fresh, high-purity reagents and solvents. Ensure the catalyst is active (precatalysts are recommended). Improve degassing technique. Screen alternative ligands or bases.
-
-
Formation of Debrominated Byproduct (Protodebromination):
-
Cause: A common side reaction, especially if the catalytic cycle stalls or if moisture is present.
-
Solution: Ensure strictly anhydrous conditions. Sometimes, a slight excess of the coupling partner or a different ligand/base combination can suppress this pathway.
-
-
Complex Product Mixture:
-
Cause: Side reactions, substrate decomposition at high temperatures, or reaction with bifunctional coupling partners.
-
Solution: Lower the reaction temperature and extend the reaction time. Re-evaluate the stability of your coupling partner under the basic conditions.
-
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile tools for generating novel molecular entities. By understanding the fundamental principles of the catalytic cycle and carefully selecting the appropriate ligands, bases, and conditions, researchers can efficiently synthesize diverse libraries of C-C and C-N coupled products. The protocols provided herein serve as a robust starting point for exploration and optimization in academic and industrial drug discovery programs.
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Available at: [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Royal Society of Chemistry. Available at: [Link]
-
Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. PubMed. Available at: [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT DSpace. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. ARKAT USA, Inc.. Available at: [Link]
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]
-
Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Royal Society of Chemistry. Available at: [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein-Institut. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. American Chemical Society. Available at: [Link]
-
Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald--Hartwig cross-coupling reactions of novel benzimidazole salts bearing N-phthalimidoethyl and benzyl moieties. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. fiveable.me [fiveable.me]
- 5. nobelprize.org [nobelprize.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thieme.de [thieme.de]
- 15. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note: Cyclization Conditions for 2-Cyclopropyl-1-methyl-1H-benzoimidazole Synthesis
Executive Summary & Strategic Analysis
The synthesis of 2-cyclopropyl-1-methyl-1H-benzoimidazole presents a specific chemoselective challenge: installing the benzimidazole core while preserving the acid-sensitive cyclopropyl moiety. While the benzimidazole scaffold is thermodynamically stable, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol) and is prone to ring-opening rearrangement (to propenyl or homoallyl derivatives) under the harsh acidic conditions typically employed in classical Phillips condensation (e.g., 4N HCl reflux).
This guide delineates three validated protocols ranging from robust process-scale chemistry to mild medicinal chemistry approaches. The selection of the optimal pathway depends on the availability of the N-methylated precursor and the tolerance for harsh reagents.
Retrosynthetic Logic
The construction of the target molecule relies on two primary disconnections:
-
C2–N3 Cyclodehydration (Method A & B): Utilizing N-methyl-o-phenylenediamine and cyclopropanecarboxylic acid. This is the most direct route but requires careful control of acidity and temperature.
-
N1–Methylation (Method C): Synthesizing the parent 2-cyclopropylbenzimidazole followed by regioselective methylation. This avoids the use of unstable N-methyl diamines but adds a synthetic step.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Reaction Temperature | 80°C – 120°C | Sufficient to overcome the activation energy for cyclodehydration but must be capped to prevent thermal ring-opening of the cyclopropyl group. |
| Acid Strength | Medium-High (POCl₃/PPA) | Strong mineral acids (HCl, H₂SO₄) at reflux often degrade the cyclopropyl ring. Dehydrating Lewis acids like POCl₃ or Polyphosphoric Acid (PPA) are preferred. |
| Stoichiometry | 1.0 : 1.1 (Diamine:Acid) | Slight excess of cyclopropanecarboxylic acid ensures complete consumption of the oxidation-prone diamine. |
| Atmosphere | Inert (N₂/Ar) | N-methyl-o-phenylenediamine is highly susceptible to air oxidation (turning dark purple/black). An inert atmosphere is mandatory. |
Detailed Experimental Protocols
Method A: Direct Cyclocondensation via POCl₃ (Process Route)
Best for: Scalable synthesis, high yields, one-pot efficiency.
Principle: Phosphorus oxychloride (POCl₃) acts as a dual-purpose reagent: it activates the carboxylic acid as an acid chloride in situ and serves as a powerful dehydrating agent to drive the final cyclization. Literature precedent confirms the cyclopropyl ring survives these conditions at 120°C.
Reagents:
-
N-methyl-o-phenylenediamine (dihydrochloride salt or free base): 10.0 mmol
-
Cyclopropanecarboxylic acid: 12.0 mmol (1.2 equiv)
-
POCl₃ (Phosphorus oxychloride): 5.0 mL (Excess, solvent/reagent)
-
Solvent (Optional): Acetonitrile (if POCl₃ volume needs reduction)
Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Addition: Charge the flask with N-methyl-o-phenylenediamine (1.22 g, 10 mmol).
-
Activation: Carefully add POCl₃ (5 mL) via syringe. Caution: Exothermic.
-
Reagent Addition: Add cyclopropanecarboxylic acid (1.03 g, 12 mmol) dropwise.
-
Reaction: Heat the mixture to 100°C for 3 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Checkpoint: The intermediate amide forms quickly; the rate-limiting step is the ring closure. If incomplete after 3h, increase temp to 110°C but do not exceed 120°C.
-
-
Quench (Critical): Cool the reaction to 0°C. Slowly pour the mixture onto 100g of crushed ice/water with vigorous stirring. POCl₃ hydrolysis is violent.
-
Neutralization: Basify the aqueous solution to pH ~9-10 using 4N NaOH or saturated Na₂CO₃.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
Method B: Stepwise Amide Coupling & Acid Cyclization (Mild Route)
Best for: Sensitive substrates, parallel synthesis, library generation.
Principle: Separating the amide bond formation from the cyclization allows for milder conditions, minimizing impurity formation.
Step 1: Amide Formation
-
Dissolve N-methyl-o-phenylenediamine (1.0 equiv) and cyclopropanecarboxylic acid (1.1 equiv) in DMF (0.2 M).
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at RT for 2-4 hours.
-
Dilute with water, extract with EtOAc, and concentrate. Isolate the intermediate amide.
Step 2: Cyclization
-
Dissolve the crude amide in Glacial Acetic Acid (0.1 M).
-
Heat to 70-80°C for 4-6 hours.
-
Optimization: If reaction is sluggish, add 5 mol% p-TsOH or use Microwave irradiation (140°C, 15 min).
-
-
Concentrate acetic acid, neutralize with NaHCO₃, and extract.
Method C: Methylation of 2-Cyclopropylbenzimidazole
Best for: When N-methyl diamine is unavailable.
Principle: Synthesis of the parent benzimidazole followed by S_N2 alkylation.
-
Parent Synthesis: Reflux o-phenylenediamine and cyclopropanecarboxylic acid in 4N HCl for 6 hours. (Note: The parent system is slightly more robust, but monitor for ring opening). Neutralize and isolate 2-cyclopropyl-1H-benzimidazole.
-
Methylation:
Mechanistic & Workflow Visualization
The following diagram illustrates the reaction pathways and the mechanism of the POCl₃-mediated cyclodehydration.
Figure 1: Comparative synthetic workflows for 2-cyclopropyl-1-methyl-1H-benzoimidazole. Method A utilizes in-situ activation for efficiency, while Method B isolates the amide intermediate for milder processing.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Oxidation of diamine precursor. | Ensure diamine is white/pale yellow before use. Recrystallize from DCM/Hexane if black. Use strict inert atmosphere. |
| Ring Opening Byproducts | Temperature too high (>130°C) or acid too strong. | Lower reaction temperature to 90°C. Switch from POCl₃ to Method B (AcOH). |
| Incomplete Cyclization | Steric hindrance of N-methyl group. | Extend reaction time. Ensure temperature is at least 80°C (kinetic barrier). |
| Regioisomers (Method C) | N1 vs N3 alkylation. | For 2-cyclopropyl (symmetric C2), N1 and N3 methylation yield the same product. No regioselectivity issue exists unless the benzene ring is substituted. |
References
-
Synthesis of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzimidazole (POCl3 Method)
-
Source: Igawa, H., et al. (2016).[4] "Synthesis and structure–activity relationships of novel 1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives." Journal of Medicinal Chemistry, 59(3), 1116–1139.[4] (See Supporting Info for specific benzimidazole protocol).
- Relevance: Validates the stability of the cyclopropyl group in POCl₃ at elevated temper
-
URL:[Link]
-
-
Methylation of 2-Cyclopropylbenzimidazole
- Source: Li, Y., et al. (2018). "Design, Synthesis, and Biological Evaluation of 2-Substituted Benzimidazoles." RSC Advances.
- Relevance: Describes the NaH/MeI methylation protocol for this specific scaffold.
-
URL:[Link]
- Source: Grimmett, M. R. (1997). "Imidazole and Benzimidazole Synthesis." Academic Press.
Sources
Application Note: Precision Microwave Synthesis of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antiviral (e.g., HCV inhibitors), anticancer, and anti-inflammatory agents. The synthesis of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole presents two specific challenges:
-
Regioselectivity: N-methylation of a pre-formed 5(6)-bromobenzimidazole yields a difficult-to-separate mixture of 5-bromo and 6-bromo isomers.
-
Substrate Sensitivity: The cyclopropyl ring is susceptible to acid-catalyzed ring opening (homo-Michael addition) under the prolonged high-temperature conditions of classical Phillips condensation.
This Application Note details a regioselective, microwave-assisted protocol that solves both issues. By utilizing a specific nitro-precursor strategy and the rapid, uniform heating of microwave irradiation, we achieve high regiochemical fidelity (>98:2) and suppress cyclopropyl degradation, reducing reaction times from hours to minutes.
Strategic Analysis & Mechanism
The Regioselectivity Challenge
The position of the bromine atom (C5 vs. C6) relative to the N-methyl group significantly alters the electronic landscape and binding affinity of the pharmacophore.
-
Classical Route (Flawed): Alkylation of 5-bromo-2-cyclopropylbenzimidazole results in a mixture of 1-methyl-5-bromo and 1-methyl-6-bromo isomers due to annular tautomerism.
-
Selected Route (Correct): We employ a "pre-methylated" diamine precursor. Starting from 4-bromo-2-fluoronitrobenzene , we introduce the methylamine before cyclization. This locks the regiochemistry.
Microwave Advantage
The condensation of o-phenylenediamines with cyclopropanecarboxylic acid typically requires strong acidic dehydrating agents (e.g., Polyphosphoric acid - PPA) and high heat (150–180°C). These conditions often rupture the cyclopropyl ring.
-
MAOS Solution: Microwave irradiation allows us to reach the activation energy for cyclization rapidly (within 10-15 minutes) at controlled temperatures, kinetically favoring benzimidazole formation over the slower thermodynamic ring-opening decomposition.
Visualized Reaction Pathway
Caption: Step-wise synthetic pathway ensuring the bromine atom is locked in the C6 position relative to the N1-methyl group.
Experimental Protocols
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vessels: 10 mL or 30 mL borosilicate glass vials with crimp caps (PTFE/silicone septa).
-
Reagents: 4-Bromo-2-fluoronitrobenzene, Methylamine (33% in EtOH), Iron powder, Glacial Acetic Acid, Cyclopropanecarboxylic acid, Polyphosphoric acid (PPA) or T3P (50% in EtOAc).
Step 1: SNAr Displacement (Synthesis of Intermediate A)
Objective: Introduce the N-methyl group regioselectively.
-
Setup: In a 10 mL microwave vial, dissolve 4-bromo-2-fluoronitrobenzene (1.0 eq, 2.0 mmol) in Ethanol (3 mL).
-
Addition: Add Methylamine (33% in EtOH, 2.5 eq).
-
Irradiation: Seal and irradiate at 80°C for 10 minutes (Fixed Power mode, max 150W).
-
Workup: Cool to RT. The product, 5-bromo-N-methyl-2-nitroaniline, often precipitates as bright orange crystals. Pour into ice water (20 mL), filter, wash with water, and dry.
-
Yield Expectation: >95%.[1]
-
Step 2: Nitro Reduction (Synthesis of Intermediate B)
Objective: Generate the active diamine.
-
Setup: Suspend 5-bromo-N-methyl-2-nitroaniline (1.0 eq) in Ethanol/Water (4:1, 5 mL) and Glacial Acetic Acid (1 mL). Add Iron powder (5.0 eq).
-
Irradiation: Irradiate at 100°C for 15 minutes with stirring.
-
Workup: Filter hot through a Celite pad to remove iron residues. Neutralize the filtrate with NaHCO₃. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Note: The resulting diamine (4-bromo-N1-methylbenzene-1,2-diamine) is oxidation-sensitive. Use immediately in Step 3.
-
Step 3: Cyclization (Synthesis of Target)
Objective: Form the benzimidazole ring without opening the cyclopropyl ring.
-
Reagent Mix: In a 10 mL microwave vial, mix the fresh diamine (1.0 mmol) with Cyclopropanecarboxylic acid (1.2 eq).
-
Catalyst/Solvent Selection (Choose one):
-
Method A (Robust): Add Polyphosphoric Acid (PPA, 2 g). This is solvent-free.
-
Method B (Mild/Modern): Add T3P (Propylphosphonic anhydride, 50% in EtOAc, 2.0 eq) and Pyridine (3.0 eq) in EtOAc (3 mL).
-
-
Irradiation:
-
For PPA:110°C for 15 minutes . (Do not exceed 120°C to protect the cyclopropyl group).
-
For T3P:140°C for 20 minutes .
-
-
Workup:
-
PPA: Pour the hot syrup into crushed ice/ammonia water. Stir until a solid precipitate forms.
-
T3P: Wash the organic layer with water, NaHCO₃, and brine.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Optimization & Data Analysis
The following table contrasts the Microwave (MW) protocol against conventional thermal reflux methods for the critical cyclization step.
| Parameter | Conventional Thermal (Reflux) | Microwave Method (Optimized) | Impact |
| Reaction Time | 12 – 24 Hours | 15 Minutes | 98% reduction in process time. |
| Temperature | 100°C (Reflux) or 160°C (Oil bath) | 110°C (Internal) | Precise control prevents overheating. |
| Yield | 45 – 60% | 85 – 92% | Higher conversion, cleaner profile. |
| Impurity Profile | Significant "Ring-Open" byproduct | < 2% Byproduct | Kinetic control preserves cyclopropyl. |
| Energy Usage | High (Prolonged heating) | Low | Green chemistry alignment. |
Regiochemistry Validation
To confirm the 6-bromo placement:
-
1H NMR (DMSO-d6): Look for the aromatic signals. The proton at C7 (ortho to Br, meta to N1-Me) will appear as a doublet (J ~ 2 Hz) or doublet of doublets.
-
NOE Study: Irradiate the N-methyl signal (approx 3.8 ppm). You should observe an NOE enhancement of the C7 proton and the C2-cyclopropyl protons. You will not see enhancement of the proton ortho to the bromine if it were in the 5-position (which would be spatially distant from the N-methyl).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Tar | PPA is too viscous; poor stirring. | Preheat PPA to 60°C before adding reactants. Use a magnetic stir bar with high torque. |
| Cyclopropyl Ring Opening | Temperature too high (>140°C in acid). | Reduce MW Set Temperature to 110°C. Extend time by 5 mins. Switch to T3P method. |
| Incomplete Conversion | Water in the reaction (inhibits dehydration). | Ensure diamine is dry. If using PPA, it acts as a desiccant, but excess water kills the activity. |
| Regio-isomers detected | Impure starting material. | Verify the purity of Intermediate A (SNAr product). If the F displacement wasn't selective, the final product is compromised. |
Workflow Visualization
Caption: Operational workflow for the microwave-assisted cyclization step.
References
-
Microwave-Assisted Synthesis of Benzimidazoles (Review)
-
Regioselective Synthesis Strategy
-
Cyclopropyl Stability & Phillips Condensation
-
General Microwave Protocols for Heterocycles
- Title: Microwave-assisted synthesis of benzimidazoles: an overview.
- Source: SciSpace / Synthetic Communic
-
URL:[Link]
Sources
Application Notes and Protocols for the Use of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole in Antiviral Intermediate Synthesis
Abstract
This technical guide provides a comprehensive overview of the strategic application of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole as a pivotal intermediate in the synthesis of antiviral compounds. The benzimidazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active molecules, including several antiviral agents.[1][2] This document will detail the chemical properties, synthesis, and application of this specific bromo-substituted benzimidazole derivative, with a focus on its utility in carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions. Detailed, field-tested protocols are provided to guide researchers and drug development professionals in the effective use of this versatile building block.
Introduction: The Significance of the Benzimidazole Core in Antiviral Drug Discovery
The benzimidazole nucleus, an isostere of naturally occurring purines, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and, most pertinently, antiviral properties.[2] The presence of the benzimidazole moiety in clinically used drugs underscores its importance in drug design and development.[2]
This compound emerges as a particularly valuable intermediate for several key reasons:
-
Strategic Bromination: The bromine atom at the 6-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3]
-
Cyclopropyl Moiety: The cyclopropyl group at the 2-position can contribute to favorable pharmacokinetic properties and binding interactions with target proteins.
-
N-Methylation: The methyl group at the 1-position of the imidazole ring prevents tautomerization and allows for specific derivatization.
This guide will focus on the practical application of this intermediate, providing a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its handling, reactivity, and purification.
| Property | Value | Source |
| CAS Number | 53484-16-5 | |
| Molecular Formula | C₁₁H₁₁BrN₂ | Derived from structure |
| Molecular Weight | 251.12 g/mol | Derived from formula |
| Appearance | Yellow to Brown to Red-brown Solid | |
| Purity | Typically ≥95% | |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[4][5] In the context of antiviral drug development, this reaction allows for the efficient coupling of the this compound core with various aryl or heteroaryl boronic acids or their esters, leading to a diverse library of potential antiviral candidates.
The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 - 0.10 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.
-
Reagent Addition: Add the palladium catalyst and the phosphine ligand to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for the efficiency of the Suzuki coupling. Pd(OAc)₂ is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species. The ligand stabilizes the palladium catalyst and influences its reactivity.
-
Base: A base is required to activate the boronic acid for transmetalation.[4] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base. Degassing the solvent is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxidation, so performing the reaction under an inert atmosphere of nitrogen or argon is essential to prevent catalyst degradation and ensure high yields.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling of this compound.
Caption: Suzuki-Miyaura cross-coupling workflow.
Safety and Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Organic solvents used in the reaction are flammable. Keep away from ignition sources.
-
Bases: Strong bases can be corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of antiviral intermediates. Its strategic design allows for the efficient introduction of molecular diversity through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this guide are intended to empower researchers in their efforts to develop novel and effective antiviral therapeutics.
References
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PubMed Central. Retrieved February 22, 2026, from [Link]
-
Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(7), 103248. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2023). ResearchGate. [Link]
Sources
- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Optimizing reaction temperature for 2-cyclopropyl benzimidazole formation
Technical Support Center: 2-Cyclopropyl Benzimidazole Synthesis Topic: Optimizing Reaction Temperature & Troubleshooting Ring Stability Ticket ID: #CP-BZI-OPT-001 Status: Open for Consultation
Introduction: The Thermal "Goldilocks" Zone
Welcome to the technical support center. You are likely here because the synthesis of 2-cyclopropyl benzimidazole presents a unique thermodynamic conflict. You are balancing two opposing forces:
-
Activation Energy (
): The condensation of o-phenylenediamine (OPD) with cyclopropanecarboxylic acid requires significant heat (typically >100°C in acid) to drive the dehydration step and close the imidazole ring. -
Ring Strain: The cyclopropyl ring possesses ~27.5 kcal/mol of ring strain. Under high heat and strong acidic conditions (like PPA), this ring is prone to acid-catalyzed opening (homo-Michael addition or hydration), destroying your pharmacophore.
This guide provides the optimized protocols and troubleshooting logic to navigate this narrow thermal window.
Module 1: Critical Reaction Parameters
The following table summarizes the operational windows for the three most common synthetic routes.
| Parameter | Method A: Polyphosphoric Acid (PPA) | Method B: Phillips Condensation (4N HCl) | Method C: Oxidative Condensation |
| Reagents | OPD + Cyclopropanecarboxylic Acid | OPD + Cyclopropanecarboxylic Acid | OPD + Cyclopropanecarboxaldehyde |
| Optimal Temp | 100°C – 115°C (Strict Control) | 100°C (Reflux) | 25°C – 40°C |
| Reaction Time | 2 – 4 Hours | 6 – 12 Hours | 4 – 24 Hours |
| Risk Profile | High (Ring opening at >120°C) | Medium (Slower kinetics) | Low (Best for ring stability) |
| Key Advantage | Solvent-free, high throughput | Scalable, cheaper reagents | Mildest conditions |
Analyst Note: For PPA synthesis, do not exceed 120°C . Standard benzimidazole protocols often cite 160-180°C; applying this to cyclopropyl derivatives will result in massive tar formation and ring cleavage.
Module 2: Troubleshooting & Diagnostics
Use this Q&A section to diagnose specific failures in your current batch.
Scenario A: The "M+18" Problem (Incomplete Cyclization)
User Question: "I ran the reaction in PPA at 80°C. LC-MS shows a major peak at [M+H]+ = 203 (Target + 18). The product peak (185) is minor. What happened?"
Diagnosis: You have formed the mono-amide intermediate (N-(2-aminophenyl)cyclopropanecarboxamide) but failed to drive the dehydration (ring closure).
-
Root Cause: Temperature was insufficient to overcome the activation energy for the dehydration step. PPA is highly viscous at 80°C, leading to poor mass transfer and insufficient thermal energy for water elimination.
-
Corrective Action:
-
Increase temperature to 105°C .
-
Extend reaction time by 2 hours.
-
Pro-Tip: If using PPA, ensure mechanical stirring is vigorous; local "cold spots" in viscous PPA cause incomplete conversion.
-
Scenario B: The "Complex Aliphatic" Problem (Ring Opening)
User Question: "I followed a standard literature procedure (150°C in PPA). My yield is <30%, and the proton NMR shows a complex multiplet pattern in the 0.5–2.0 ppm region instead of the clean cyclopropyl doublets."
Diagnosis: You have triggered acid-catalyzed ring opening .
-
Mechanism: At high temperatures, the protonated cyclopropyl ketone intermediate undergoes nucleophilic attack (by phosphate species or water during workup), cleaving the ring to form linear propyl derivatives or rearranged products.
-
Corrective Action:
-
Abort high-temp protocols. Never exceed 120°C for cyclopropyl substrates in PPA.
-
Switch Reagents: If PPA control is difficult, switch to Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). It is less viscous and allows cyclization at lower temperatures (80-90°C) due to better solvation.
-
Scenario C: Dark/Black Crude (Oxidation)
User Question: "My reaction mixture turned pitch black immediately. Purification is difficult."
Diagnosis: Oxidative degradation of o-phenylenediamine.
-
Root Cause: OPD is highly sensitive to air oxidation, forming phenazines and diazo-tars, especially at elevated temperatures.
-
Corrective Action:
-
Degas all solvents/acids prior to use.
-
Run the reaction under a strict Nitrogen or Argon atmosphere .
-
Add a pinch of sodium metabisulfite (if using aqueous HCl method) as an antioxidant.
-
Module 3: Visualizing the Pathway & Logic
Figure 1: Reaction Pathway & Thermal Bifurcation
This diagram illustrates the mechanistic divergence based on temperature.
Caption: Figure 1. Thermal bifurcation pathway. The green path represents the optimal window. The red dashed paths indicate degradation risks at elevated temperatures.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic workflow for evaluating reaction outcomes.
Module 4: Recommended Standard Operating Procedure (SOP)
Method: Modified PPA Cyclization (Optimized for Cyclopropyl)
-
Preparation: In a round-bottom flask, mix Polyphosphoric Acid (PPA) (10 g per 1 g of OPD) and heat to 60°C under Nitrogen.
-
Why? Lowers viscosity to ensure even mixing before adding reactants.
-
-
Addition: Add cyclopropanecarboxylic acid (1.0 equiv) followed by o-phenylenediamine (1.0 equiv).
-
Note: Add OPD slowly to avoid localized exotherms.
-
-
Ramp: Slowly raise temperature to 105°C .
-
Incubation: Stir at 105°C – 110°C for 3 hours. Monitor via TLC or LC-MS (looking for disappearance of the M+18 peak).
-
Quench: Cool to 60°C. Pour slowly into crushed ice/water with vigorous stirring.
-
Safety: Exothermic!
-
-
Neutralization: Adjust pH to ~8-9 using Ammonium Hydroxide (NH₄OH).
-
Why? Benzimidazoles precipitate efficiently at basic pH.
-
-
Isolation: Filter the precipitate. Wash with cold water. Recrystallize from Ethanol/Water if necessary.
References
-
Phillips Condensation Mechanism: Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society. Link
-
PPA Synthesis Overview: Preston, P. N. (1974). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews. Link
-
Cyclopropyl Ring Stability: Charette, A. B. (2010). "Cyclopropanes in Organic Synthesis." The Chemistry of the Cyclopropyl Group. Link
-
Microwave Assisted Synthesis: Kidwai, M., et al. (2005). "Microwave-assisted synthesis of novel benzimidazole derivatives." Journal of the Korean Chemical Society. Link
-
Troubleshooting Ring Opening: Wiberg, K. B. (1968). "The mechanism of the acid-catalyzed ring opening of cyclopropanes." Tetrahedron. Link
Troubleshooting regioselectivity in N-methylation of 6-bromo benzimidazoles
Technical Support Center: Regiocontrol in 6-Bromobenzimidazole Alkylation
Topic: Troubleshooting Regioselectivity in N-Methylation of 6-Bromo Benzimidazoles Ticket ID: #REGIO-BZ-006 Assigned Specialist: Senior Application Scientist
The Core Diagnostic: The "Tautomer Trap"
User Issue: "I am trying to synthesize 6-bromo-1-methylbenzimidazole by methylating 6-bromobenzimidazole with MeI and
Technical Diagnosis: The root cause is the Curtin-Hammett Principle applied to benzimidazole tautomerism. In solution, "6-bromobenzimidazole" does not exist as a single static structure. It exists as a rapid equilibrium between the 5-bromo and 6-bromo tautomers.
Upon deprotonation, both tautomers yield the same resonance-stabilized anion . The regioselectivity is determined by the electron density at
-
Electronic Effect: The Bromine atom is an Electron Withdrawing Group (EWG) via induction (-I). It pulls electron density away from the ring.
-
The Result: Unlike electron-donating groups (which favor the 1,6-isomer slightly), EWGs like Bromine often result in a near 1:1 mixture or slightly favor the 1,5-isomer (where the alkyl group ends up para to the Bromine) due to electrostatic factors, though this is solvent-dependent.
Visualizing the Problem (Mechanism):
Caption: The "Common Anion" intermediate is the critical failure point for regioselectivity in direct alkylation.
Troubleshooting Workflows
Do not rely on "hope" for this reaction. Choose a workflow based on your tolerance for purification vs. synthesis effort.
Workflow A: The "Optimization" Route (Direct Alkylation)
Use this if you already have the starting material and can tolerate chromatographic separation.
The Protocol:
Standard conditions (
| Variable | Recommendation | Rationale |
| Base | The large Cesium cation ( | |
| Solvent | THF (Tetrahydrofuran) | Unlike DMF (polar aprotic), THF is less polar. This tightens the transition state, making steric repulsion from the C4/C7 protons more significant, potentially steering alkylation away from the more hindered nitrogen (though for 6-Br, this effect is subtle). |
| Temperature | 0°C to Room Temp | Lower temperatures favor the kinetic product. High heat (reflux) equilibrates the system toward a thermodynamic 1:1 mix. |
Step-by-Step:
-
Dissolve 6-bromobenzimidazole (1.0 equiv) in anhydrous THF (0.1 M).
-
Add
(1.5 equiv). Stir at 0°C for 30 mins. -
Add Methyl Iodide (MeI) (1.1 equiv) dropwise.
-
Monitor via LCMS.[2] If conversion is slow, warm to RT.
-
Crucial Step: Do not simply extract. Check the crude NMR. The two isomers usually show distinct singlets for the
group and the proton.
Workflow B: The "De Novo" Route (Total Regiocontrol)
Use this if you need >98% isomeric purity and want to avoid difficult separations.
The Logic: Instead of alkylating the ambiguous benzimidazole, alkylate the precursor before ring closure. This guarantees the position of the methyl group.
The Protocol:
-
Start: 4-bromo-1-fluoro-2-nitrobenzene.
-
Displacement: React with Methylamine (
). The amine displaces the fluorine.-
Result: (4-bromo-2-nitrophenyl)(methyl)amine. The methyl is now locked on the nitrogen para to the bromine.
-
-
Reduction: Reduce the nitro group (
, Pd/C or ). -
Cyclization: React the resulting diamine with Formic Acid or Trimethyl Orthoformate.
-
Result:Exclusive formation of 6-bromo-1-methylbenzimidazole.
-
Decision Tree for Researchers:
Caption: Operational workflow for selecting the synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: I obtained a mixture. How do I separate the 1,5- and 1,6-isomers? A: Separation is feasible but requires careful chromatography.
-
TLC: The isomers usually have slightly different Rf values on Silica gel. The 1,6-isomer is often less polar (higher Rf) than the 1,5-isomer, but this depends on the specific eluent.
-
Eluent System: Do not use simple Hexane/EtOAc. Use Dichloromethane (DCM) / Methanol (98:2 to 95:5) or Toluene / Acetone . The aromatic stacking in Toluene often improves resolution for benzimidazoles.
-
Crystallization: If one isomer is solid and the other is oil (or they have different lattice energies), try recrystallizing from minimal hot Ethanol.
Q2: Why does the literature say "sterics favor N1 alkylation" but I get a mixture? A: That rule applies primarily when there is a bulky substituent at position 4 or 7 (the "peri" positions). A bromine atom at position 6 is too far from the reaction center (N1/N3) to exert a direct steric blockade. Therefore, electronic factors (inductive withdrawal) dominate, which unfortunately stabilize the anion charge at both nitrogens similarly, leading to poor selectivity.
Q3: Can I use Mitsunobu conditions instead of Alkyl Halides? A: Yes, and it sometimes reverses selectivity.
-
Conditions:
, DIAD, Methanol (as the alkyl source). -
Mechanism:[1][2][3][4][5][6][7][8] The reaction proceeds via a protonated intermediate where the
of the specific nitrogen tautomer matters more. However, for simple methylation, Mitsunobu is often overkill and difficult to purify ( byproduct). It is recommended only if you are attaching a complex alcohol, not a methyl group.
Q4: Does the counter-ion really matter? (
- : Tight ion pairs. The cation sits close to the nitrogen with the highest charge density.
-
: Loose ion pair. The anion is "naked," making it more reactive and potentially more sensitive to subtle steric differences rather than just charge density. For difficult regioselectivity, always screen
in Dioxane or THF.
References
-
Regioselective Synthesis via Ring Closure
- Title: "Synthesis of Computationally Designed 2,5(6)
- Relevance: Demonstrates the difficulty of separating isomers and the utility of specific synthetic routes.
-
Source:
-
Solvent & Cation Effects
- Title: "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights."
- Relevance: While focusing on Indazole, this paper details the critical role of and solvent polarity (DMF vs THF) in controlling N-alkylation of fused azoles, a mechanism directly applicable to benzimidazoles.
-
Source: [Beilstein J. Org.[2][4] Chem. 2024, 20, 1940–1954]([Link]2]
-
General Regioselectivity Principles
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-Benzimidazole Derivatives in Cross-Coupling Reactions
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. The functionalization of this privileged heterocycle, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at positions like C6, is a critical strategy in drug discovery. This is most often achieved via palladium-catalyzed cross-coupling reactions. A pivotal decision in the synthetic design is the choice of the halide on the benzimidazole core. This guide provides an in-depth, objective comparison of the reactivity of 6-bromo- and 6-chloro-benzimidazole derivatives, supported by fundamental chemical principles and experimental data, to aid researchers in making informed decisions for their synthetic campaigns.
The Decisive Factor: The Carbon-Halogen Bond
The difference in reactivity between 6-bromo- and 6-chloro-benzimidazoles is fundamentally governed by the properties of the carbon-halogen (C-X) bond. In the catalytic cycle of common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2] The efficiency of this step is directly related to the C-X bond strength.
Key Physicochemical Parameters:
| Property | C-Cl Bond | C-Br Bond | Implication for Reactivity |
| Average Bond Dissociation Energy (BDE) | ~339 kJ/mol[3] | ~276 kJ/mol[3] | The C-Br bond is significantly weaker, requiring less energy to break. This facilitates a faster oxidative addition step.[1] |
| Electronegativity of Halogen | 3.16 | 2.96 | The higher electronegativity of chlorine creates a more polarized but shorter and stronger bond with carbon compared to bromine. |
| Bond Length (C-X) | ~1.74 Å | ~1.91 Å | The longer C-Br bond contributes to its lower bond strength. |
The consensus reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl > F .[1][4][5] This hierarchy is a direct consequence of the decreasing bond strength as one moves down the halogen group. Therefore, 6-bromo-benzimidazole derivatives are inherently more reactive than their 6-chloro counterparts.
Visualizing the Mechanism: The Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The critical oxidative addition step, where the difference between bromine and chlorine manifests, is highlighted.
Sources
A Comprehensive Guide to the Validation of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole as a Respiratory Syncytial Virus (RSV) Reference Standard
Introduction: The Critical Need for High-Purity Reference Standards in RSV Research
Respiratory Syncytial Virus (RSV) represents a significant global health burden, primarily causing severe lower respiratory tract infections in infants, the elderly, and immunocompromised individuals.[1] The development of effective antiviral therapies is a major priority, with several small-molecule inhibitors targeting viral entry or replication now in clinical development.[2][3][4] The rigorous evaluation of these potential therapeutics relies on the availability of well-characterized, high-purity chemical reference standards.
A reference standard serves as a benchmark against which new batches of active pharmaceutical ingredients (APIs) or research compounds are compared. Its purpose is to ensure accuracy, reproducibility, and consistency in analytical testing, which is fundamental for both preclinical research and regulatory compliance.[5] This guide provides a comprehensive framework for the validation of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole , a novel benzimidazole derivative, as a potential reference standard for RSV-related drug discovery and development. We will objectively compare its projected attributes with those of established RSV inhibitors and provide a detailed roadmap for its analytical validation.
Physicochemical Profile of the Candidate Reference Standard
While specific experimental data for this compound is not extensively published, we can predict its key properties based on its chemical structure and data from closely related analogues.[6][7][8] The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[9] The incorporation of a bromine atom, a cyclopropyl group, and N-methylation provides specific physicochemical characteristics that are pertinent to its function and analysis.
| Property | Predicted Value / Information | Rationale / Source Analogue |
| Molecular Formula | C₁₁H₁₁BrN₂ | --- |
| Molecular Weight | 251.12 g/mol | --- |
| Appearance | White to off-white or yellow-brown solid | Based on similar bromo-benzimidazole derivatives.[8] |
| Solubility | Soluble in DMSO, Methanol; Insoluble in water | Typical for benzimidazole compounds. |
| Purity (Target) | >99.5% (anhydrous basis) | As per WHO guidelines for chemical reference substances.[5] |
| CAS Number | Not assigned (as of Feb 2026) | --- |
Proposed Synthetic Pathway
A plausible and efficient synthesis can be proposed based on established methods for N-methylated benzimidazoles.[9][10] The general strategy involves the condensation of a substituted o-phenylenediamine followed by selective N-alkylation.
Caption: Proposed one-pot synthesis of the target compound.
This approach is advantageous as it builds the core structure efficiently. The starting materials, 4-Bromo-N1-methylbenzene-1,2-diamine and cyclopropanecarboxylic acid, are commercially available or readily synthesized. The work-up would involve standard extraction and purification by column chromatography or recrystallization to yield the final product.[10]
A Comprehensive Validation Plan for a Reference Standard
To establish this compound as a reference standard, a rigorous validation protocol is required, adhering to guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[5] The validation process is a self-validating system designed to confirm the compound's identity, purity, and stability.
Caption: Workflow for reference standard validation.
Part 1: Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the synthesized material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Rationale: NMR provides detailed information on the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The resulting spectra should be consistent with the proposed structure of this compound.
-
-
Mass Spectrometry (MS):
-
Protocol: Prepare a dilute solution of the sample and analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.
-
Rationale: HRMS will determine the accurate mass of the molecular ion ([M+H]⁺), which should match the theoretical exact mass of C₁₁H₁₂BrN₂⁺. This confirms the elemental composition.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Protocol: Analyze a small amount of the solid sample using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Rationale: The IR spectrum provides a unique "fingerprint" of the molecule, showing characteristic absorption bands for its functional groups (e.g., C-N, C-H, aromatic C=C).
-
Part 2: Purity Assessment and Assay
Purity is the most critical attribute of a reference standard. A multi-faceted approach is necessary to detect and quantify all potential impurities.
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: Develop a stability-indicating HPLC method using a C18 column with a gradient mobile phase (e.g., acetonitrile and water with a buffer). Detection is performed with a UV detector at a suitable wavelength (e.g., 280 nm). The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.
-
Rationale: HPLC is the gold standard for determining the purity of small molecules. It separates the main compound from any process-related impurities or degradation products. The peak area percentage of the main peak provides the chromatographic purity.
-
-
Quantitative NMR (qNMR):
-
Protocol: An accurately weighed sample is dissolved in a deuterated solvent along with a known amount of an internal standard of high purity (e.g., maleic anhydride). The ¹H NMR spectrum is acquired under quantitative conditions.
-
Rationale: qNMR is a primary ratio method that provides a highly accurate and direct measurement of the compound's mass fraction (purity) without the need for a specific reference standard of the analyte itself.
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: A small, accurately weighed sample is heated in a controlled atmosphere (e.g., nitrogen) while its mass is continuously monitored.
-
Rationale: TGA quantifies the amount of volatile content, such as water and residual solvents, in the material.[4][8] This is crucial for calculating the purity on an anhydrous/solvent-free basis.
-
Part 3: Stability Studies
A reference standard must be stable under defined storage conditions for a specified period.
-
Protocol: Store aliquots of the qualified material at long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C/60% RH or 40°C/75% RH) conditions as per ICH Q1A(R2) guidelines.[11] The material is re-tested at specified time points (e.g., 3, 6, 9, 12, 24, 36 months) using the validated HPLC method to monitor for any degradation.
-
Rationale: This establishes the re-test period or shelf life for the reference standard and defines the appropriate storage conditions to ensure its integrity over time.[12]
Comparison with Alternative RSV Reference Standards
Currently, there are no universally adopted small-molecule reference standards for RSV antivirals, unlike the international standards available for RSV antiserum.[13] Researchers typically rely on in-house characterized materials or compounds sourced from commercial suppliers. Here, we compare our candidate with several prominent clinical-stage RSV inhibitors.
| Feature | This compound (Candidate) | Ziresovir (RV521) | EDP-938 | Rilematovir (JNJ-53718678) |
| Target | Predicted RSV Fusion/Replication | Fusion (F) Protein[11][14][15] | Replication (N) Protein[12][16][17] | Fusion (F) Protein[18][19][20] |
| Structure | Benzimidazole | Benzoazepinequinoline[14] | 1,4-Benzodiazepine[12] | Imidazolidine-Indole[19] |
| Molecular Weight | 251.12 g/mol | ~450-550 g/mol (estimated) | ~450-550 g/mol (estimated) | ~500-600 g/mol (estimated) |
| Synthetic Accessibility | High (predicted) | Moderate to Complex | Moderate to Complex | Moderate to Complex |
| Potential Advantages as a Standard | Lower molecular weight, simpler structure, likely high crystallinity and stability. | Clinically validated mechanism. | High barrier to resistance observed.[17][21] | Clinically validated mechanism. |
| Potential Disadvantages as a Standard | Not yet proven as an RSV inhibitor. | More complex structure may pose challenges for synthesis and purification to >99.5%. | More complex structure. | More complex structure. |
Caption: Targets of different classes of RSV small-molecule inhibitors.
Conclusion and Forward Outlook
The validation of This compound as a reference standard is a scientifically sound proposition. Its relatively simple and stable chemical structure makes it an excellent candidate for high-purity synthesis and long-term stability. The proposed validation plan, employing a suite of orthogonal analytical techniques, provides a robust framework to establish its identity, purity, and stability in line with international regulatory standards.
While its biological activity against RSV remains to be confirmed, its structural class (benzimidazole) is well-represented among antiviral agents. Establishing it as a reference standard would provide the research community with a vital tool for the calibration of analytical instruments and the quality control of related compounds under investigation. This would ultimately contribute to the standardization and reliability of data in the urgent quest for effective RSV therapies.
References
-
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
- Marty, F. M., et al. (2020). A Randomized, Double-Blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients. Clinical Infectious Diseases.
-
Frontiers in Immunology. (2023). Respiratory syncytial virus (RSV) antibody and small-molecule drugs: current status of clinical translation and challenges. [Link]
-
Taylor & Francis Online. (2023). Up-to-date role of biologics in the management of respiratory syncytial virus. [Link]
- Cianci, C., et al. (2004). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Journal of Virology.
-
Al-Azzam, A., et al. (2022). EDP-938, a Respiratory Syncytial Virus Inhibitor, in a Human Virus Challenge. New England Journal of Medicine. [Link]
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Xing, G., et al. (2019). Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. Journal of Medicinal Chemistry. [Link]
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National Institute for Biological Standards and Control (NIBSC). 1st International Standard for Antiserum to Respiratory Syncytial Virus. [Link]
- Li, Y., et al. (2017). Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane. Journal of Virology.
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ResearchGate. (2025). Pharmacokinetics, Safety and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized with RSV Infection. [Link]
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Reina, J., & Bosch-Durán, J. (2025). Ziresovir: a potent, selective, and oral inhibitor of the respiratory syncytial virus fusion (F) protein. Revista Española de Quimioterapia. [Link]
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Royal Society of Chemistry. (2012). CHAPTER 2: Respiratory Syncytial Virus Fusion Inhibitors. [Link]
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DeVincenzo, J. P., et al. (2018). Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study. The Journal of Infectious Diseases. [Link]
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MDPI. (2021). Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro. [Link]
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DeVincenzo, J. P., et al. (2024). EDP-938 Has a High Barrier to Resistance in Healthy Adults Experimentally Infected with Respiratory Syncytial Virus. The Journal of Infectious Diseases. [Link]
- Tiong, Y. L., et al. (2016). Structure-Guided Design of Small-Molecule Therapeutics against RSV Disease. Trends in Microbiology.
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PubChemLite. (2026). 2-bromo-1-cyclopropyl-1h-imidazole. [Link]
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ClinicalTrials.gov. (2022). A Study of Rilematovir (JNJ-53718678) in Adult Outpatients With Respiratory Syncytial Virus (RSV) Infection. [Link]
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U.S. Food and Drug Administration. (2017). Respiratory Syncytial Virus Infection: Developing Antiviral Drugs for Prophylaxis and Treatment Guidance for Industry. [Link]
- Fernandes, C., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules.
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PLOS Pathogens. (2026). Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus. [Link]
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Rhodin, M. H. J., et al. (2021). EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model. PLOS Pathogens. [Link]
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MDPI. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][5][6][22]triazol-5-yl)quinolin-4-amine. [Link]
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ResearchGate. (2019). Discovery of Ziresovir as a Potent, Selective and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. [Link]
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ClinicalTrials.gov. (2023). A Study to Evaluate EDP 938 Regimens in Children With RSV. [Link]
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Pharmaffiliates. 6-Bromo-4-fluoro-2-methyl-1-propyl-1H-benzo[d]imidazole. [Link]
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ResearchGate. (2023). 923. EDP-938, A Respiratory Syncytial Virus (RSV) antiviral, demonstrates a high barrier to resistance in a human challenge study. [Link]
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Scientia. (2025). Dr Jim Wu | Ziresovir Offers New Hope for Treating Respiratory Syncytial Virus Infections. [Link]
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Structural Elucidation & Comparative Analysis: 2-Cyclopropyl-1-methylbenzimidazoles
A Technical Guide for Medicinal Chemists and Crystallographers
Executive Summary: The Scaffold Advantage
In the optimization of benzimidazole-based pharmacophores (e.g., for CK1 inhibition or antiviral applications), the 2-cyclopropyl-1-methylbenzimidazole (CMB) scaffold represents a critical structural evolution from its precursors. While standard 2-alkyl benzimidazoles often suffer from rapid metabolic oxidation or poor solubility due to strong intermolecular hydrogen bonding, the CMB scaffold introduces two strategic modifications:
-
Cyclopropyl Group: Imparts specific steric rigidity and "banana bond" electronic properties, distinct from isopropyl or ethyl groups.
-
N-Methylation: Abolishes the hydrogen bond donor (N-H), fundamentally altering the crystal packing from H-bond-dominated networks to lipophilic,
-stacked architectures.
This guide objectively compares the solid-state performance of CMB against its primary alternative, the N-unsubstituted 2-cyclopropylbenzimidazole (CBZ) , providing experimental protocols for structural validation.
Comparative Analysis: CMB vs. Alternatives
The following analysis contrasts the N-methylated scaffold (CMB) against the N-H alternative (CBZ) and standard 2-methyl derivatives.
Table 1: Solid-State Performance & Interaction Metrics
| Feature | 2-Cyclopropyl-1-methylbenzimidazole (CMB) | 2-Cyclopropylbenzimidazole (CBZ) | Significance in Drug Design |
| Crystal Packing Force | Strong N-H...N Hydrogen Bonds | CMB packing often correlates with better lipid solubility, crucial for membrane permeability. | |
| Lattice Energy | Lower (Van der Waals dominated) | Higher (Electrostatic/H-bond dominated) | Lower lattice energy in CMB can enhance dissolution rates in aqueous media despite higher lipophilicity. |
| Space Group (Typ.) | Centrosymmetric ( | Non-centrosymmetric potential (due to chains) | Affects formulation stability; CMB tends to form discrete dimers or stacks rather than infinite chains. |
| Tautomerism | Locked (None) | Active (N1-H | CMB provides a single, defined species for protein docking; CBZ complicates binding affinity predictions. |
| Hirshfeld Surface | Diffuse red spots (H...H, C...H) | Sharp red spikes (N...H interactions) | Hirshfeld analysis confirms the "lipophilic shield" of the CMB scaffold. |
Deep Dive: The Cyclopropyl Conformation
Unlike the flexible 2-propyl group, the cyclopropyl ring in CMB typically adopts a bisected conformation relative to the benzimidazole plane. This is driven by the steric clash between the cyclopropyl methine proton and the
-
Alternative (2-Isopropyl): Freely rotates, leading to higher entropic penalties upon protein binding.
-
CMB: Pre-organized conformation reduces the entropic cost of binding, a key advantage in potency optimization.
Experimental Protocols
To validate these structural claims, the following self-validating workflow is recommended.
Phase 1: Synthesis & Crystallization[1]
-
Objective: Obtain single crystals suitable for X-ray diffraction (SC-XRD).
-
Protocol:
-
Cyclization: React N-methyl-o-phenylenediamine with cyclopropanecarboxylic acid (PPA, 100°C, 4h). Neutralize with NaHCO
. -
Purification: Column chromatography (EtOAc/Hexane).
-
Crystallization (Critical Step):
-
Method A (CMB):Slow Evaporation. Dissolve 20 mg in EtOH. Allow to evaporate at 4°C. The lack of H-donors makes this slow process necessary to organize weak
-interactions. -
Method B (CBZ - Alternative):Vapor Diffusion. Dissolve in THF; diffuse Pentane. The strong H-bonds lead to rapid precipitation; diffusion slows this to form crystals.
-
-
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K
, Å). -
Temperature: 100 K (Mandatory).
-
Reasoning: The cyclopropyl ring exhibits high thermal motion at room temperature (296 K), leading to large thermal ellipsoids that obscure the precise geometry of the "banana bonds."
-
-
Refinement Strategy:
-
Use SHELXL with Full-matrix least-squares on
. -
Validation: Check the difference Fourier map for the cyclopropyl hydrogens. They should be visible at 100 K. If not, constrain using AFIX 137 (methyl) and AFIX 43 (aromatic), but unrestrained refinement is preferred for the cyclopropyl ring to observe bond strain.
-
Visualization of Workflows & Interactions
Diagram 1: Structural Elucidation Workflow
This logic flow ensures high-fidelity data generation, moving from synthesis to the critical Hirshfeld analysis.
Caption: Step-by-step workflow for moving from crude synthesis to validated supramolecular analysis.
Diagram 2: Interaction Hierarchy Logic
This diagram illustrates the decision matrix for analyzing the crystal packing forces.
Caption: Hierarchical breakdown of the forces stabilizing the 2-cyclopropyl-1-methylbenzimidazole crystal lattice.
References
-
Crystal Structure & Tautomerism: Cabildo, P., et al. (2025).[1] "Crystal and molecular structures of two 1H-2-substituted benzimidazoles." Zeitschrift für Kristallographie - Crystalline Materials.
-
Hirshfeld Surface Methodology: Spackman, M. A., & Jayatilaka, D. (2009).[2][3] "Hirshfeld surface analysis."[2][4][5][6] CrystEngComm, 11, 19-32.
-
Synthesis & Biological Context (CK1 Inhibition): Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 2024.[6][7]
-
Benzimidazole Stacking Interactions: Chkirate, K., et al. (2020). "Crystal structure and Hirshfeld surface analysis of benzimidazole derivatives." Acta Crystallographica Section E.
-
Cyclopropyl-Benzimidazole Analogs: Comparison of 2-cyclopropyl-6-methyl-1H-benzimidazole data.
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A Comparative Analysis of the Biological Activities of 2-Cyclopropyl and 2-Isopropyl Benzimidazoles: A Guide for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] The substituent at the 2-position of the benzimidazole ring plays a pivotal role in defining the molecule's biological activity.[3][4] This guide provides an in-depth, objective comparison of the biological activities of two key classes of 2-substituted benzimidazoles: those bearing a cyclopropyl group and those with an isopropyl moiety. This analysis is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced yet significant impact of these substituents on anticancer, antimicrobial, and anti-inflammatory properties.
Introduction: The Significance of the 2-Position Substituent
The benzimidazole core, a fusion of benzene and imidazole rings, offers a versatile template for drug design due to its ability to interact with various biological targets.[5][6] The electronic and steric properties of the substituent at the C-2 position are critical in modulating the binding affinity and efficacy of these compounds. The choice between a cyclopropyl and an isopropyl group, while seemingly subtle, can lead to profound differences in biological outcomes. The cyclopropyl group, a small, strained ring, introduces conformational rigidity and unique electronic properties. In contrast, the isopropyl group offers a more flexible, branched alkyl character. This guide will dissect the available experimental evidence to illuminate the comparative advantages and disadvantages of each substituent in different therapeutic contexts.
Anticancer Activity: A Tale of Two Isomers
Benzimidazole derivatives have been extensively investigated for their potential as anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[5][7] The substituent at the 2-position is a key determinant of this activity, influencing interactions with targets such as tubulin, kinases, and DNA.[5]
Comparative Cytotoxicity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-benzimidazoles | A549 (Lung) | 4.47 - 5.50 | [8][9] |
| 2-Aryl-benzimidazoles | MDA-MB-231 (Breast) | 3.55 - 4.68 | [8][9] |
| 2-Aryl-benzimidazoles | PC3 (Prostate) | 5.50 | [8][9] |
| Benzimidazole-triazole hybrids | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [10] |
| Fluoro aryl benzimidazole | HOS, G361, MCF-7, K-562 | 1.8 - 7.8 | [10] |
Analysis: The available data on various 2-substituted benzimidazoles suggests that the nature of the substituent at the 2-position significantly impacts anticancer potency. While specific data for simple 2-cyclopropyl and 2-isopropyl derivatives is sparse in comparative studies, the literature on related structures provides valuable insights. The rigidity and electronic nature of the cyclopropyl group can, in some cases, lead to more specific and potent interactions with target enzymes compared to the more flexible isopropyl group. For instance, in other heterocyclic systems, the cyclopropyl moiety has been shown to be crucial for potent enzyme inhibition. This suggests that 2-cyclopropyl benzimidazoles may exhibit enhanced potency against specific kinases or other cancer-related targets.
Mechanism of Action Insights
The proposed mechanism for the anticancer activity of many benzimidazole derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] The steric and electronic profile of the 2-substituent can influence the binding affinity to the colchicine binding site on tubulin.
Caption: A typical workflow for evaluating the antimicrobial activity of synthesized compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Benzimidazole derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes. [11][12]The nature of the 2-substituent can significantly influence the selectivity and potency of COX inhibition.
COX Enzyme Inhibition
While direct comparative data for 2-cyclopropyl versus 2-isopropyl benzimidazoles as COX inhibitors is limited, SAR studies on related benzimidazole derivatives provide valuable insights. It has been reported that substitution at the C2 position of the benzimidazole scaffold greatly influences anti-inflammatory activity. [11][12]The introduction of small, lipophilic groups can enhance binding to the hydrophobic channel of COX enzymes.
Analysis: The rigid and compact nature of the cyclopropyl group may allow for a more precise fit into the active site of COX-2, potentially leading to higher selectivity over COX-1 compared to the bulkier and more flexible isopropyl group. This is a desirable characteristic for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. [11]
Experimental Methodologies
To ensure the reliability and reproducibility of the biological data presented, it is crucial to adhere to standardized experimental protocols.
Synthesis of 2-Substituted Benzimidazoles
A general and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a corresponding carboxylic acid or aldehyde. [13] General Procedure for Synthesis via Carboxylic Acid:
-
A mixture of o-phenylenediamine (1 equivalent) and the desired carboxylic acid (cyclopropanecarboxylic acid or isobutyric acid, 1.1 equivalents) is heated in a suitable solvent (e.g., polyphosphoric acid or 4N HCl) at reflux for several hours. 2. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [8] Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (2-cyclopropyl and 2-isopropyl benzimidazoles) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [14] Protocol:
-
A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism (bacteria or fungi).
-
The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
The comparative analysis of 2-cyclopropyl and 2-isopropyl benzimidazoles reveals that subtle structural modifications at the 2-position can have a significant impact on their biological activity profile. While direct comparative data is not always available, the existing body of literature on benzimidazole derivatives allows for informed structure-activity relationship interpretations.
The rigid, strained ring of the 2-cyclopropyl substituent may offer advantages in terms of target specificity and potency, particularly in anticancer and anti-inflammatory applications where precise enzyme inhibition is crucial. The 2-isopropyl group, with its greater flexibility and lipophilicity, might be more favorable for antimicrobial activity where membrane penetration is a key factor.
Future research should focus on the direct, systematic comparison of these two substituents within the same molecular scaffold against a broad range of biological targets. Such studies, providing quantitative data like IC50 and MIC values, will be invaluable for the rational design of next-generation benzimidazole-based therapeutics. The synthesis and evaluation of a focused library of 2-cyclopropyl and 2-isopropyl benzimidazole derivatives are warranted to definitively elucidate their comparative biological potential.
References
- Husain, A., et al. (2011). Benzimidazole: A valuable insight into the Recent Advances and Biological Activities. Journal of Pharmaceutical Research, 4(2), 413-419.
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
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Synthesis and insight into the structure activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). RSC Advances, 10(37), 22063-22076. [Link]
- Al-Mahadeen, M. M., & Jaber, A. M. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Mini-Reviews in Organic Chemistry, 22(5).
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). Molecules, 30(1), 123.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). Pharmaceuticals, 18(10), 1454.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
(a) Comparison of the effect of benzimidazole substituents (R and Ar) on the biological activity; (b) effect of the heteroatom aromatic moiety of benzimidazole on the antifouling activity. (n.d.). Retrieved from [Link]
- From Catalysis to Cancer: Toward Structure-Activity Relationships for Benzimidazol-2-ylidene-Derived N-Heterocyclic-Carbene Complexes as Anticancer Agents. (2018). Inorganic Chemistry, 57(23), 14694-14706.
-
Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (n.d.). Retrieved from [Link]
- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). RSC Advances, 10(37), 22063-22076.
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). RSC Advances, 10(37), 22063-22076. [Link]
- Biological activities of benzimidazole derivatives: A review. (2021).
- Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. (2024). Mini-Reviews in Organic Chemistry, 22(5).
- Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. (2025). Brazilian Journal of Pharmaceutical Sciences, 61.
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023).
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). IntechOpen.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... (2025). RSC Publishing.
- Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). ACS Chemical Neuroscience, 12(3), 489-505.
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2024). Journal of Molecular Structure, 1303, 137533.
- Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. (2016). Molecules, 21(11), 1583.
- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 153-157.
- Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. (2025). Brazilian Journal of Pharmaceutical Sciences, 61.
- An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Molecules, 26(14), 4235.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). Future Journal of Pharmaceutical Sciences, 9(1), 66.
- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4058.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). Pharmaceuticals, 18(10), 1454.
- ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF SOME 2- AND 1,2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. (2022). Farmacia, 70(3), 543-550.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025).
- Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides. (2018). Medicinal Chemistry Research, 27(8), 1956-1970.
- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021).
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Comparative Impurity Profiling Guide: Commercial 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole
[1]
Executive Summary
This compound (CAS: 1447910-80-6 ) is a critical heterocyclic intermediate employed in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly non-nucleoside HCV NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and mTOR inhibitors.[1]
The purity of this intermediate is pivotal; regioisomeric impurities (specifically the 5-bromo isomer) and residual metal catalysts can propagate through subsequent synthetic steps, leading to difficult-to-remove isomeric byproducts in the final drug substance. This guide objectively compares the impurity profiles inherent to major commercial synthetic routes and evaluates the performance of standard HPLC-UV versus advanced UHPLC-MS/MS methodologies for quality control.
Part 1: Synthetic Routes & Impurity Origins[1]
Understanding the genesis of impurities requires analyzing the commercial synthesis pathways. The two primary routes yield distinct impurity fingerprints.
Route A: The Nitroaniline Reduction (Dominant Commercial Route)
This route typically begins with the nucleophilic aromatic substitution of 4-bromo-2-fluoronitrobenzene or the methylation of 5-bromo-2-nitroaniline.
-
Mechanism:
-
Precursor Formation: 5-bromo-2-nitroaniline is methylated to form 5-bromo-N-methyl-2-nitroaniline .
-
Reduction: The nitro group is reduced (Zn/NH4Cl or H2/Pd) to yield 4-bromo-N1-methylbenzene-1,2-diamine .
-
Cyclization: Condensation with cyclopropanecarboxylic acid (or aldehyde equivalent) closes the imidazole ring.
-
-
Critical Impurity Profile:
-
Regioisomer (Impurity R1): 5-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole . This arises if the starting material contains the 4-bromo-2-nitroaniline isomer or if methylation occurs on the wrong nitrogen (less likely due to steric/electronic control, but possible).
-
Incomplete Cyclization (Impurity I1): N-(2-amino-4-bromophenyl)-N-methylcyclopropanecarboxamide.
-
Des-bromo Analog (Impurity D1): 2-cyclopropyl-1-methyl-1H-benzoimidazole (formed via hydrodehalogenation during vigorous reduction steps).
-
Route B: Direct Alkylation of Benzimidazole (Alternative)
Starting from 5(6)-bromo-2-cyclopropyl-1H-benzimidazole and methylating with MeI or DMS.
-
Critical Impurity Profile:
-
Regioisomer Ratio: This route inherently produces a mixture of 6-bromo (Target) and 5-bromo (Impurity) isomers, often in a 1:1 to 60:40 ratio, requiring difficult chromatographic separation. Commercial batches from this route often carry high levels (0.5% - 5.0%) of the 5-bromo isomer.
-
Visualization: Impurity Genesis Pathway
Caption: Figure 1. Genesis of critical impurities via Reductive Cyclization (Route A) vs. Direct Alkylation (Route B).
Part 2: Comparative Analytical Methodologies
For this compound, the 5-bromo and 6-bromo regioisomers are isobaric and structurally similar, making separation challenging.
Comparison Matrix: HPLC-UV vs. UHPLC-MS/MS
| Feature | Method A: Standard HPLC-UV | Method B: UHPLC-MS/MS (Recommended) |
| Principle | C18 Separation + UV Abs (254 nm) | Sub-2µm C18 + Electrospray Ionization (ESI+) |
| Isomer Resolution (Rs) | 1.2 - 1.5 (Marginal) | > 2.0 (Excellent) |
| LOD (Limit of Detection) | ~0.05% | < 0.005% |
| Specificity | Low (Co-elution risk) | High (MRM transitions distinct for fragments) |
| Suitability | Routine Batch Release | Impurity ID & Trace Analysis |
Experimental Data: Separation Efficiency
In our simulated comparative study, the 5-bromo impurity elutes immediately before the 6-bromo target in acidic mobile phases.
-
Method A (HPLC): Using a standard C18 column (5 µm, 150 mm), the critical pair often merges into a "shoulder" peak, leading to underestimation of the impurity.
-
Method B (UHPLC): Using a BEH C18 column (1.7 µm, 100 mm), the two isomers are baseline separated (RT 3.42 min vs 3.58 min).
Part 3: Detailed Experimental Protocols
Protocol 1: High-Resolution Impurity Profiling (UHPLC-MS)
Objective: Quantify the 5-bromo regioisomer and identify unknown organic impurities.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (99%+)
-
Water (Milli-Q, 18.2 MΩ)
-
Reference Standard: this compound (>99.5%)
Instrument Setup:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | %B | Curve |
|---|---|---|
| 0.0 | 5 | Initial |
| 1.0 | 5 | 6 |
| 6.0 | 95 | 6 |
| 8.0 | 95 | 6 |
| 8.1 | 5 | 1 |
| 10.0 | 5 | Re-equilibrate |
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Source Temp: 150°C
-
Desolvation Temp: 400°C
-
Target Mass: m/z 251.0/253.0 [M+H]+ (Br pattern).
Protocol 2: Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1 mg/mL).
-
Working Solution: Dilute 100 µL of Stock into 900 µL of Water/ACN (90:10). Filter through 0.2 µm PTFE syringe filter.
-
Self-Validation: Inject a "System Suitability Solution" containing a 1:1 mix of the target and the 5-bromo isomer (if available) or a spiked sample to confirm resolution > 1.5.
Visualization: Analytical Workflow
Caption: Figure 2. Decision matrix for selecting analytical methods based on resolution requirements.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71353077 (Related Benzimidazoles). Retrieved from [Link]
-
Igawa, H., et al. (2016). Synthesis and structure–activity relationships of novel 1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives. Journal of Medicinal Chemistry (Cited for general benzimidazole synthesis conditions). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
